(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,3S,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNAYTUVWAOJPY-SXMVTHIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111336 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393537-80-8 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393537-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic structure that features a nitrogen atom within its ring. This unique stereochemistry and functional groups contribute to its potential biological activities. The compound is classified as a bicyclic amine and is notable for its structural characteristics that may influence its pharmacological properties.
Structural Features
The compound's structure includes:
- Bicyclic Amine Framework : This contributes to its reactivity and potential interactions with biological systems.
- tert-butoxycarbonyl Group : Commonly used as a protecting group in organic synthesis, this moiety may also affect the compound's biological activity.
- Carboxylic Acid Functionality : Essential for various biochemical interactions, this group plays a critical role in the compound's pharmacodynamics.
Biological Activity
Research into the specific biological effects of this compound is still limited, but preliminary findings suggest several areas of interest:
- Antimicrobial Activity : Compounds with similar bicyclic structures have demonstrated antibacterial properties. For instance, Bicyclomycin, a bicyclic amine, has shown significant antibacterial activity against various strains of bacteria.
- Anti-inflammatory Effects : Similar compounds like Pseudopterosin exhibit anti-inflammatory properties, indicating that this compound may also possess such effects due to its structural similarities.
- Neuroactivity : Bicyclic alkaloids such as Gelsemine are known for their neurotoxic effects; thus, there may be potential for neuroactive properties in this compound as well.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its possible applications:
- Synthesis and Characterization : A scalable synthesis method has been developed that allows for the production of this compound with high purity and yield. This method involves careful control of reaction conditions to ensure optimal outcomes .
- Comparative Analysis : A comparative analysis with structurally similar compounds reveals that the unique stereochemistry of this compound may lead to distinct biological interactions not observed in other compounds.
Potential Applications
The potential applications of this compound include:
- Pharmaceutical Development : Due to its promising biological activity profiles, there is an avenue for further exploration in drug development.
- Biochemical Research : Understanding how this compound interacts within biological systems could lead to novel therapeutic strategies.
Comparative Table of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Bicyclomycin | Bicyclic Amine | Antibacterial |
| Pseudopterosin | Bicyclic Terpene | Anti-inflammatory |
| Gelsemine | Bicyclic Alkaloid | Neurotoxic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
